(2E,5E)-2-((4-hydroxyphenyl)imino)-5-((E)-2-methyl-3-phenylallylidene)thiazolidin-4-one
CAS No.: 476668-33-4
Cat. No.: VC4713320
Molecular Formula: C19H16N2O2S
Molecular Weight: 336.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476668-33-4 |
|---|---|
| Molecular Formula | C19H16N2O2S |
| Molecular Weight | 336.41 |
| IUPAC Name | (5E)-2-(4-hydroxyphenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H16N2O2S/c1-13(11-14-5-3-2-4-6-14)12-17-18(23)21-19(24-17)20-15-7-9-16(22)10-8-15/h2-12,22H,1H3,(H,20,21,23)/b13-11+,17-12+ |
| Standard InChI Key | XQKVPVVOIZKNPR-QKIOLIMFSA-N |
| SMILES | CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Introduction
Structural and Stereochemical Features
The compound features a thiazolidin-4-one core with substituents at positions 2 and 5:
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Position 2: A 4-hydroxyphenylimino group, contributing electron-donating and hydrogen-bonding capabilities.
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Position 5: A (E)-2-methyl-3-phenylallylidene group, introducing steric bulk and conjugation.
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Stereochemistry: The trans (E) configurations at C2 and C5 ensure planar geometry, critical for molecular interactions and bioactivity .
Synthetic Pathways and Methodologies
The synthesis likely involves multi-step protocols, informed by strategies for analogous thiazolidinones:
Core Thiazolidin-4-one Formation
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Condensation of Thiourea and α-Halocarbonyl: Reaction of 4-hydroxyphenylthiourea with 2-chloroacetic acid derivatives under basic conditions to form the thiazolidin-4-one ring .
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Cyclization: Intramolecular attack of the sulfur nucleophile on the activated carbonyl group, followed by dehydration .
Functionalization at C5
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Knoevenagel Condensation: Reaction of the thiazolidin-4-one with 2-methyl-3-phenylpropenal (or related aldehydes) in the presence of a base (e.g., piperidine) to introduce the allylidene group .
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Stereocontrol: Use of chiral catalysts or solvent-free conditions to enforce the (E)-configuration .
Final Assembly
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Imine Formation: Introduction of the 4-hydroxyphenylimino group via Schiff base condensation with 4-hydroxybenzaldehyde derivatives .
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Purification: Recrystallization from polar solvents (e.g., ethanol) to isolate the trans isomer .
Spectral Characterization and Analytical Data
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption (cm⁻¹) | Source Analogy |
|---|---|---|
| C=O (thiazolidin-4-one) | 1686–1657 | |
| C=N (imino) | 1646–1691 | |
| C=C (allylidene) | 1600–1550 | |
| O–H (phenolic) | 3200–3100 |
Nuclear Magnetic Resonance (NMR)
| Proton Environment | Expected δ (ppm) | Source Analogy |
|---|---|---|
| Thiazolidin-4-one CH₂ (diastereotopic) | 3.69–3.80 | |
| Allylidene CH₃ | 2.20–2.30 | |
| Aromatic (4-hydroxyphenyl) | 6.70–7.90 | |
| Imino NH (D₂O exchangeable) | 11.00–12.00 |
Challenges and Future Directions
Synthetic Optimization
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Stereocontrol: Achieving high enantiomeric purity for the (E,E)-isomer remains challenging; asymmetric catalysis or chiral auxiliaries may be required .
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Scalability: Current protocols (e.g., Knoevenagel condensation) may require optimization for industrial-scale production .
Biological Testing
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In Vitro/In Vivo Studies: Systematic evaluation of AChE, α-amylase, and anticancer activities using standardized assays (e.g., Ellman’s method, MTT assay) .
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Structure-Activity Relationship (SAR): Exploring substituent effects on bioactivity, such as replacing the 4-hydroxyphenyl group with electron-withdrawing moieties .
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